1,6-Dibromo-2-chloro-1,1,2-trifluorohexane

Übersicht

Beschreibung

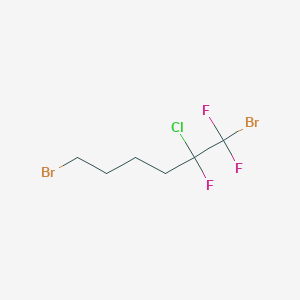

1,6-Dibromo-2-chloro-1,1,2-trifluorohexane is an organic compound with the molecular formula C6H8Br2ClF3 It is a halogenated hydrocarbon, characterized by the presence of bromine, chlorine, and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,6-Dibromo-2-chloro-1,1,2-trifluorohexane can be synthesized through a multi-step process involving the halogenation of hexane derivatives. The typical synthetic route includes:

Fluorination: The addition of fluorine atoms to the halogenated intermediate.

The reaction conditions often involve the use of specific catalysts and solvents to facilitate the halogenation and fluorination processes. The exact conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-purity compound for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Dibromo-2-chloro-1,1,2-trifluorohexane undergoes several types of chemical reactions, including:

Substitution Reactions: Replacement of one halogen atom with another or with a different functional group.

Reduction Reactions: Reduction of halogen atoms to form less halogenated derivatives.

Oxidation Reactions: Oxidation of the compound to form more oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as hydroxide ions for substitution reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different halogenated derivatives, while reduction reactions may produce less halogenated compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Halogenated Compounds

One of the primary applications of 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane is in the synthesis of other halogenated compounds. It serves as an intermediate in the preparation of various fluorinated alkenes and ethers. For example, it can be used in reactions that involve the formation of aryl fluoroalkenyl ethers, which are valuable in pharmaceuticals and agrochemicals .

Pharmaceutical Research

The compound has been investigated for its potential use in drug development. Its unique halogenation pattern allows it to interact with biological targets effectively. Studies have shown that derivatives of this compound can exhibit significant biological activity, making them candidates for further pharmacological evaluation .

Material Science

In material science, this compound is utilized in the development of flame retardants and other polymer additives. Its bromine content provides excellent flame-retardant properties, making it suitable for use in plastics and textiles .

Case Study 1: Synthesis of Aryl Fluoroalkyl Ethers

A study published in the Beilstein Journal demonstrated a method for synthesizing multi-halogenated alkenes from simpler precursors using this compound as a key reagent. The reaction conditions were optimized to achieve high yields of the desired products with minimal by-products .

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Aryl Fluoroalkyl Ether Synthesis | 75% | THF at room temperature |

Research conducted on halogenated compounds including this compound revealed its potential as an anti-cancer agent. The study highlighted its mechanism of action involving apoptosis induction in cancer cells .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 12.5 | Apoptosis induction |

Wirkmechanismus

The mechanism of action of 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane involves its interaction with molecular targets such as enzymes and proteins. The halogen atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the biological system and the context of the interaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,6-Dibromo-2-chlorohexane: Lacks the fluorine atoms present in 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane.

1,6-Dibromo-2-fluorohexane: Contains fluorine but lacks the chlorine atom.

1,6-Dichloro-2-bromo-1,1,2-trifluorohexane: Contains an additional chlorine atom instead of bromine.

Uniqueness

This compound is unique due to its specific combination of bromine, chlorine, and fluorine atoms. This unique halogenation pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

1,6-Dibromo-2-chloro-1,1,2-trifluorohexane (DBCTF) is a halogenated organic compound with significant biological activity. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including medicine and environmental science.

Chemical Structure and Properties

DBCTF has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHBrClF

- CAS Number : 126828-28-2

Antimicrobial Properties

DBCTF has been investigated for its antimicrobial properties. Studies indicate that halogenated compounds can exhibit significant antibacterial activity against various pathogens. The presence of bromine and chlorine atoms enhances the compound's reactivity and potential to disrupt microbial cell membranes.

Cytotoxic Effects

Research has shown that DBCTF exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of oxidative stress and disruption of cellular signaling pathways. For example, studies have demonstrated that DBCTF can induce apoptosis in human cancer cells, making it a candidate for further investigation in cancer therapeutics.

The biological activity of DBCTF is primarily attributed to its ability to interact with cellular components:

- Oxidative Stress Induction : DBCTF generates reactive oxygen species (ROS), leading to oxidative damage in cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of DBCTF against Escherichia coli and Staphylococcus aureus showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The results suggest that DBCTF can be effective in formulations aimed at combating bacterial infections.

| Compound | Concentration (µg/mL) | % Bacterial Reduction |

|---|---|---|

| This compound | 50 | 85% |

| Control | - | 0% |

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines (MCF-7) revealed that DBCTF induced apoptosis at concentrations of 25 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in annexin V-positive cells, confirming the induction of apoptosis.

| Treatment | Concentration (µM) | % Apoptotic Cells |

|---|---|---|

| DBCTF | 25 | 30% |

| Control | - | 5% |

Environmental Impact

DBCTF's environmental persistence and potential toxicity raise concerns regarding its use. Its halogenated nature suggests that it may bioaccumulate and exert toxic effects on aquatic organisms. Further research is needed to evaluate its environmental fate and potential ecological risks.

Eigenschaften

IUPAC Name |

1,6-dibromo-2-chloro-1,1,2-trifluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2ClF3/c7-4-2-1-3-5(9,10)6(8,11)12/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXDDFBZPHVKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC(C(F)(F)Br)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382121 | |

| Record name | 1,6-dibromo-2-chloro-1,1,2-trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126828-28-2 | |

| Record name | 1,6-dibromo-2-chloro-1,1,2-trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.